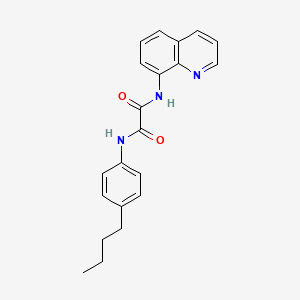![molecular formula C20H29N3O2 B6636093 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6636093.png)
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor involved in synaptic plasticity, learning, and memory. In
Mécanisme D'action
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thereby inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the postsynaptic neuron, which is responsible for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and physiological effects:
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce neuronal damage, improve cognitive function, and increase survival in animal models of stroke and traumatic brain injury. 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has also been shown to enhance the extinction of fear memory in rats and to improve memory consolidation in mice.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has several advantages as a research tool. It is a potent and selective inhibitor of the NMDA receptor, which allows for precise manipulation of NMDA receptor function in experimental settings. It is also relatively stable and easy to handle in the laboratory. However, 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its duration of action.
Orientations Futures
There are several future directions for research on 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of the NMDA receptor in the pathophysiology of various psychiatric disorders, such as schizophrenia and depression. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide, as well as its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide involves the reaction of 4-piperidone hydrochloride with 4-cyanopyridine followed by the addition of cyclohexylmagnesium bromide and subsequent reaction with propanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide has also been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(7-6-16-4-2-1-3-5-16)22-18-10-14-23(15-11-18)20(25)17-8-12-21-13-9-17/h8-9,12-13,16,18H,1-7,10-11,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWEGVOJYCKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)


![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)
![1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
![N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B6636082.png)
![2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide](/img/structure/B6636109.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B6636125.png)